1,2-Dithiol-1-ium perchlorate
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Overview
Description
1,2-Dithiol-1-ium perchlorate is an organosulfur compound characterized by the presence of two thiol groups and a perchlorate anion. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiol-1-ium perchlorate can be synthesized through the reaction of 1,2-dithiol with perchloric acid. The reaction typically involves the following steps:
Preparation of 1,2-Dithiol: This can be achieved by the reaction of 1,2-dichloroethane with sodium bisulfide in an aqueous medium.
Formation of this compound: The prepared 1,2-dithiol is then reacted with perchloric acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding dithiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Zinc and hydrochloric acid are often used as reducing agents.
Substitution: Active methylene compounds and hydroxylamine-O-sulfonic acid are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: 1,2-Dithiol.
Substitution: Heterocycles such as pyrimidine and thiazole derivatives.
Scientific Research Applications
1,2-Dithiol-1-ium perchlorate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1,2-Dithiol-1-ium perchlorate involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanedithiol: Similar in structure but lacks the perchlorate anion.
1,3-Propanedithiol: Contains thiol groups on adjacent carbon atoms but has different reactivity and applications.
Benzene-1,2-dithiol: An aromatic dithiol with distinct chemical properties.
Uniqueness
1,2-Dithiol-1-ium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific chemical interactions.
Properties
CAS No. |
58474-31-0 |
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Molecular Formula |
C3H3ClO4S2 |
Molecular Weight |
202.6 g/mol |
IUPAC Name |
dithiol-1-ium;perchlorate |
InChI |
InChI=1S/C3H3S2.ClHO4/c1-2-4-5-3-1;2-1(3,4)5/h1-3H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MHZOYVUAQOUZLN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CS[S+]=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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